molecular formula C9H10OS B3221749 4-Cyclopropoxybenzene-1-thiol CAS No. 1208075-62-0

4-Cyclopropoxybenzene-1-thiol

Cat. No.: B3221749
CAS No.: 1208075-62-0
M. Wt: 166.24
InChI Key: WYSZFIVENXNTCK-UHFFFAOYSA-N
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Description

“4-Cyclopropoxybenzene-1-thiol” is a chemical compound with the molecular formula C9H10OS . It’s a complex molecule that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds like “this compound” presents significant challenges for any synthetic chemist . The introduction of the cyclopropane motif in a collection of recent total syntheses has been highlighted . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and contains a cyclopropane ring attached to a benzene ring through an oxygen atom . The thiol group (-SH) is attached to the benzene ring .


Chemical Reactions Analysis

The thiol group in “this compound” can participate in various chemical reactions. For instance, thiol-Michael addition reactions are widely used in materials science . The reaction mechanisms, substrates, and catalysts used in these reactions have been extensively studied .

Scientific Research Applications

Amine Synthesis and Protecting Strategy

4-Cyclopropoxybenzene-1-thiol participates in chemical synthesis processes, such as amine synthesis and as a protecting group. For instance, sulfonamides derived from secondary amines, when reacted with thiol and base, were found to cleave cleanly to the parent amine. This characteristic makes it suitable as an amine protecting or activating group, facilitating further chemical modifications through alkylation and arylation similar to nitrobenzenesulfonamides. This capacity to withstand various functionalization conditions highlights its role in synthetic organic chemistry (Schmidt et al., 2017).

Fluorescent Probes for Cellular Imaging

In the development of fluorescent probes for biological applications, this compound derivatives have been employed to create sensitive and selective sensors. A notable example is the use of such derivatives in the design of turn-on fluorescent probes for the detection of thiols in aqueous solutions, demonstrating practicality in fluorescence imaging within living cells. The high sensitivity and specificity of these probes facilitate the study of cellular processes and thiol-related biochemical pathways (Chen et al., 2017).

Enantioselective Catalysis

This compound derivatives have also been explored in enantioselective catalysis, specifically in the catalytic addition of benzenethiols to substrates such as cyclohex-2-en-1-one. These studies aim to enhance the understanding of asymmetric catalytic sites and the orientation of thiols for potential applications in stereoselective synthesis, although challenges remain in achieving high enantioselectivity (Schuurman et al., 2010).

Electrolyte Systems for Rechargeable Batteries

Research into novel electrolyte systems for rechargeable magnesium batteries has identified thiolate-based solutions as promising candidates. These solutions, incorporating this compound derivatives, exhibit features such as high cycling reversibility and moderate anodic stability, suggesting their potential in enhancing battery performance and longevity (Peiwen et al., 2014).

Organic Electronics and Molecular Sensing

The modification of organic/metal interfaces with self-assembled monolayers of functionalized aromatic thiols, including this compound derivatives, has been shown to significantly tune electronic properties. This approach is applicable in various organic electronic devices, demonstrating the material's versatility in enhancing the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (Chen et al., 2006).

Safety and Hazards

The safety information for “4-Cyclopropoxybenzene-1-thiol” indicates that it is dangerous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Cyclopropane-containing compounds like “4-Cyclopropoxybenzene-1-thiol” have significant potential in medicinal chemistry and drug discovery . Future research may focus on developing new synthetic strategies and methods to probe chemical space more effectively .

Properties

IUPAC Name

4-cyclopropyloxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c11-9-5-3-8(4-6-9)10-7-1-2-7/h3-7,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSZFIVENXNTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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